REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.S(C1C=CC(C)=CC=1)(O[CH2:17][C:18]([F:21])([F:20])[F:19])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[F:19][C:18]([F:21])([F:20])[CH2:17][O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2 |f:2.3.4|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC(F)(F)F)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
339 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (20 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC=1C=C2CCCC(C2=CC1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |